

Introduction: The Analytical Imperative for 4-Fluorobenzo[d]thiazole

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Compound of Interest

Compound Name: 4-Fluorobenzo[d]thiazole

CAS No.: 1247348-92-0

Cat. No.: B3177024

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The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2] Specifically, fluorinated benzothiazoles like **4-Fluorobenzo[d]thiazole** are of significant interest in drug discovery and development. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key element in modern drug design.[3]

Given its potential role as a critical intermediate or a pharmacologically active agent, the ability to accurately detect, quantify, and characterize **4-Fluorobenzo[d]thiazole** is paramount. Robust and reliable analytical methods are essential for ensuring purity, monitoring reaction kinetics, assessing stability in biological matrices, and meeting stringent regulatory standards.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the principal analytical techniques for the characterization of **4-Fluorobenzo[d]thiazole**. It moves beyond mere procedural lists to explain the underlying principles and rationale, ensuring that the described protocols are not only reproducible but also adaptable to specific research needs. We will explore

chromatographic and spectroscopic methods, offering detailed, field-proven protocols that form a self-validating system for the comprehensive analysis of this important molecule.

Physicochemical Profile

A foundational understanding of the analyte's properties is critical for analytical method development.

Property	Value
Chemical Structure	
Molecular Formula	C ₇ H ₄ FNS
Molecular Weight	153.18 g/mol
Class	Heterocyclic Aromatic Compound
Key Features	Fused benzene and thiazole rings, fluorine substituent on the benzene ring.

Part 1: Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for separating **4-Fluorobenzo[d]thiazole** from impurities, starting materials, or metabolites and for its precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is the workhorse method for the analysis of moderately polar aromatic compounds like benzothiazole derivatives.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices:

- Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for aromatic compounds like **4-Fluorobenzo[d]thiazole**.[4]

- Mobile Phase: A mixture of acetonitrile and water offers excellent solvating power and is UV-transparent. A gradient elution is proposed to ensure the efficient elution of the target analyte while separating it from potentially more or less polar impurities. The addition of a small amount of acid (e.g., trifluoroacetic acid) can improve peak shape by suppressing the ionization of any residual silanol groups on the column.[5]
- Detection: The conjugated aromatic system of **4-Fluorobenzo[d]thiazole** is expected to have strong UV absorbance, making UV detection a sensitive and robust choice.[4] A wavelength of 270 nm is chosen as a starting point, which is often effective for benzothiazole-containing structures.[5]

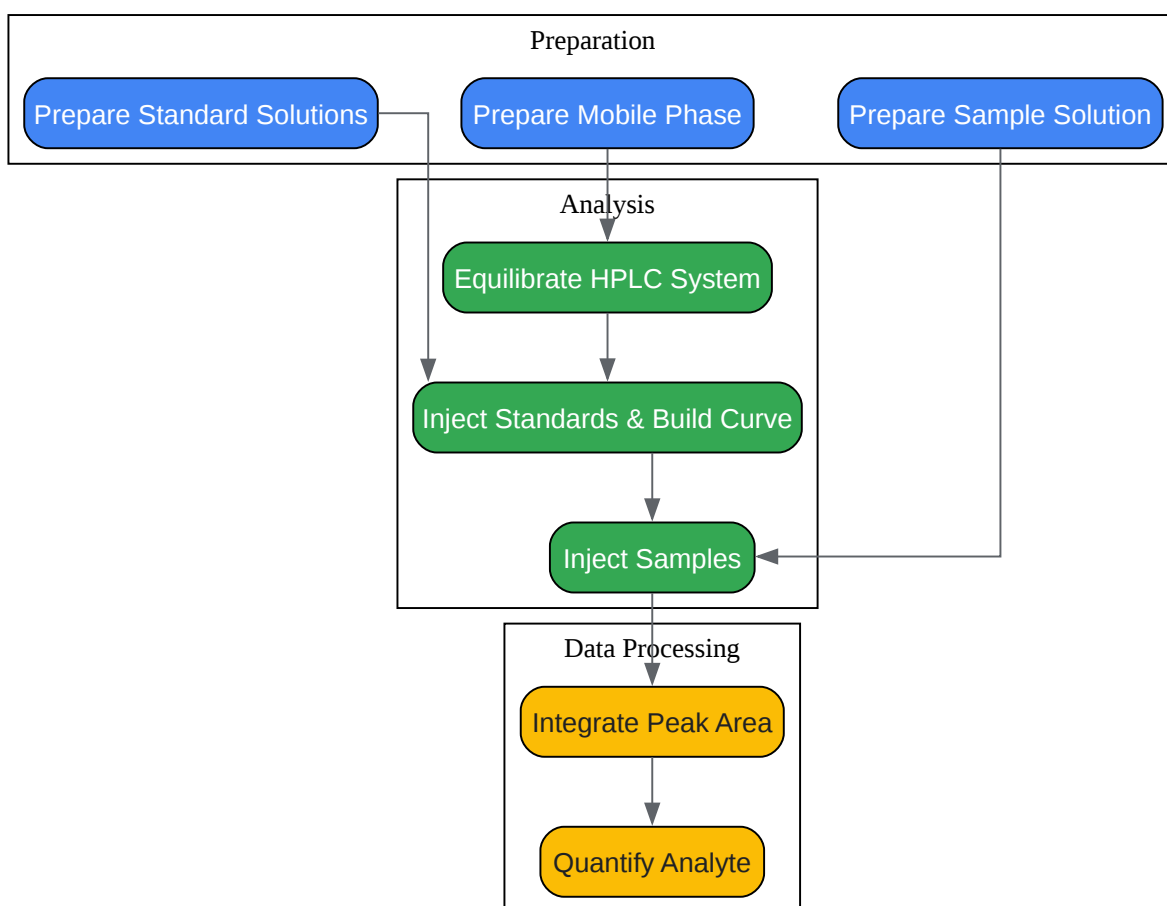
Experimental Protocol: HPLC-UV Analysis

- Instrumentation:
 - HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reagents and Materials:
 - **4-Fluorobenzo[d]thiazole** reference standard.
 - HPLC-grade acetonitrile (ACN).
 - HPLC-grade water.
 - Trifluoroacetic acid (TFA), HPLC grade.
 - C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water with 0.1% TFA (v/v)
Mobile Phase B	Acetonitrile with 0.1% TFA (v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	35 $^{\circ}$ C
Detection Wavelength	270 nm (or λ max determined by DAD)
Run Time	20 minutes
Gradient Program	0-15 min: 40% to 95% B; 15-17 min: 95% B; 17-17.1 min: 95% to 40% B; 17.1-20 min: 40% B

- Preparation of Solutions:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the **4-Fluorobenzo[d]thiazole** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
 - Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions, e.g., 40:60 ACN:Water) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
 - Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the established calibration range. Filter through a 0.45 μ m syringe filter before injection.
- System Suitability and Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.[\[6\]](#)
 - Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be \leq 2%.

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R^2) should be ≥ 0.999 .^[5]
- Inject the sample solutions in duplicate to determine the concentration of **4-Fluorobenzo[d]thiazole**.



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Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation and definitive identification based on the mass spectrum.

Causality Behind Experimental Choices:

- **Stationary Phase:** A low-polarity 5% phenyl methyl siloxane column (e.g., HP-5MS) is a general-purpose column suitable for a wide range of semi-volatile organic compounds, including heterocyclic aromatics.[7]
- **Injection Mode:** Splitless injection is used for trace analysis to ensure the maximum transfer of the analyte onto the column, enhancing sensitivity.[8]
- **Temperature Program:** A temperature gradient is employed to first separate volatile components at lower temperatures and then elute higher-boiling compounds like **4-Fluorobenzo[d]thiazole** by ramping up the oven temperature.[7]
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification.[7]

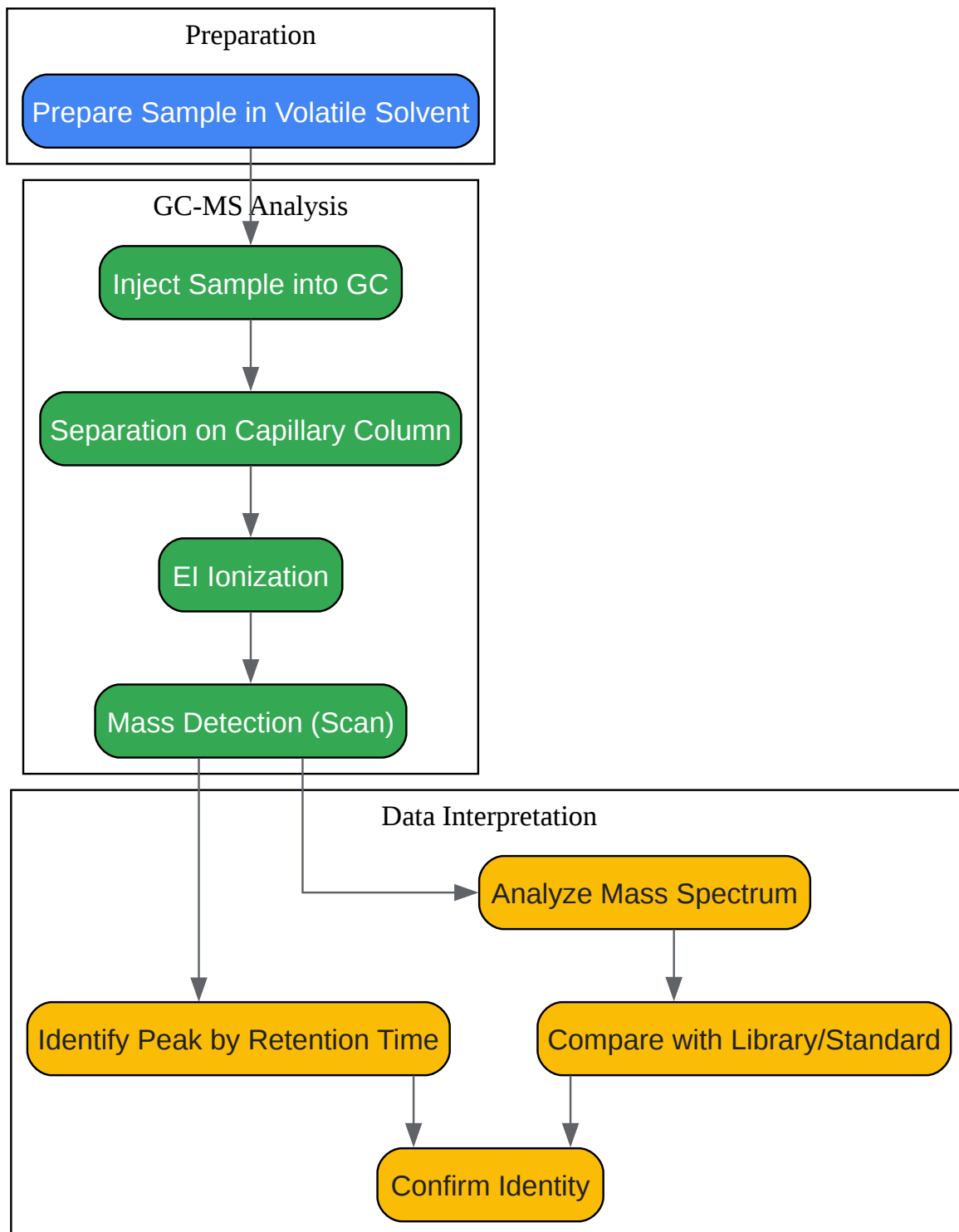
Experimental Protocol: GC-MS Analysis

- **Instrumentation:**
 - GC system equipped with an autosampler, a suitable capillary column, and coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).
- **Reagents and Materials:**
 - **4-Fluorobenzo[d]thiazole** reference standard.
 - High-purity solvents (e.g., ethyl acetate, dichloromethane) for sample dilution.
- **GC-MS Conditions:**

Parameter	Condition
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injection Volume	1 µL
Injection Mode	Splitless
Inlet Temperature	280 °C
Oven Program	80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40 - 450 m/z

- Preparation of Solutions:
 - Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in ethyl acetate.
 - Prepare working standards and sample solutions by diluting with ethyl acetate to an appropriate concentration (e.g., 1-10 µg/mL).
- Analysis:
 - Inject the solvent blank to check for system contamination.
 - Inject the reference standard to determine its retention time and mass spectrum. The molecular ion (M⁺) should be observed at m/z 153. Key fragments would arise from the loss of fluorine, sulfur, or cleavage of the thiazole ring.
 - Inject the sample solution.

- Identify the **4-Fluorobenzo[d]thiazole** peak by matching its retention time and mass spectrum with the reference standard and by searching against the NIST mass spectral library.



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Workflow for GC-MS identification.

Part 2: Spectroscopic Characterization

Spectroscopic methods provide orthogonal information to chromatographic techniques, offering definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For **4-Fluorobenzo[d]thiazole**, ^1H , ^{13}C , and ^{19}F NMR experiments are essential.

Causality Behind Experimental Choices:

- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are common choices for dissolving benzothiazole derivatives.^{[9][10]} DMSO-d_6 is particularly useful for compounds with lower solubility.
- Nuclei: ^1H NMR provides information on the number and environment of protons. ^{13}C NMR reveals the carbon skeleton. ^{19}F NMR is highly specific for the fluorine atom and is sensitive to its electronic environment, providing a clean spectrum for confirmation.^[11]

Experimental Protocol: NMR Analysis

- Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher) with probes for ^1H , ^{13}C , and ^{19}F nuclei.
- Sample Preparation:
 - Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- Data Acquisition:
 - Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and ^{19}F NMR spectra at room temperature.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex structural assignments.

- Expected Spectral Data (in DMSO-d₆):
 - ¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.5 ppm).[12][13] The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F couplings.
 - ¹³C NMR: Aromatic carbons will resonate between ~110-160 ppm.[10][13] The carbon directly attached to the fluorine atom will show a large ¹JCF coupling constant, and adjacent carbons will show smaller ²JCF and ³JCF couplings. The thiazole carbons will also have distinct chemical shifts.
 - ¹⁹F NMR: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an aromatic ring.[11]

Nucleus	Expected Chemical Shift Range (ppm)	Key Features
¹ H	7.0 - 8.5	Aromatic protons, complex splitting due to H-H and H-F coupling.
¹³ C	110 - 160	Signals for all 7 unique carbons; large C-F coupling for the C-F carbon.
¹⁹ F	-100 to -130 (relative to CFCl ₃)	A single signal confirming the presence and electronic environment of the fluorine atom.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid technique used to confirm the presence of chromophores (in this case, the conjugated aromatic system) and for quantification based on the Beer-Lambert law.[14]

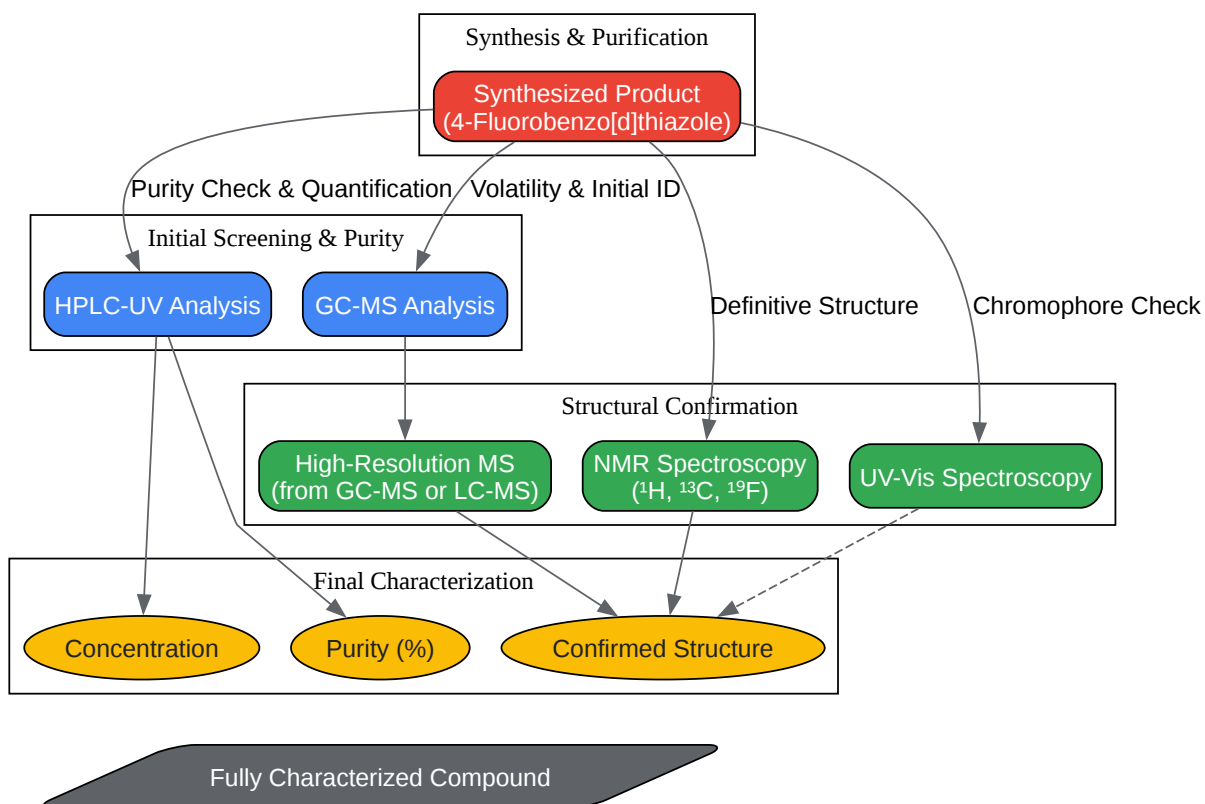
Experimental Protocol: UV-Vis Analysis

- Instrumentation:
 - UV-Vis Spectrophotometer (dual beam).
- Sample Preparation:
 - Use a UV-transparent solvent such as methanol or acetonitrile.
 - Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
- Data Acquisition:
 - Scan the sample from 200 to 400 nm against a solvent blank.
 - Identify the wavelength(s) of maximum absorbance (λ_{\max}). Benzothiazole derivatives typically exhibit strong absorption bands in the 250-350 nm range due to $\pi \rightarrow \pi^*$ transitions in the conjugated system.[\[15\]](#)[\[16\]](#)

Parameter	Expected Result
Solvent	Methanol or Acetonitrile
Scan Range	200 - 400 nm
Expected λ_{\max}	~250-350 nm

Part 3: Comprehensive Characterization Workflow

No single technique provides a complete picture. True analytical trustworthiness comes from the synergistic use of orthogonal methods. A logical workflow ensures that the identity, purity, and quantity of **4-Fluorobenzo[d]thiazole** are established with the highest degree of confidence.



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